2-(4-Chloro-2-formylphenoxy)acetonitrile

Beschreibung

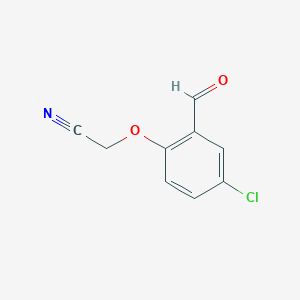

2-(4-Chloro-2-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of phenoxyacetonitrile, where the phenyl ring is substituted with a chloro group and a formyl group

Eigenschaften

IUPAC Name |

2-(4-chloro-2-formylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUNQQOAPKBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-formylphenoxy)acetonitrile typically involves the reaction of 4-chloro-2-formylphenol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-formylphenoxy)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in anhydrous ether, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: 2-(4-Chloro-2-carboxyphenoxy)acetonitrile.

Reduction: 2-(4-Chloro-2-formylphenoxy)ethylamine.

Substitution: 2-(4-Substituted-2-formylphenoxy)acetonitrile, where the substituent depends on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-formylphenoxy)acetonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-formylphenoxy)acetonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromo-2-formylphenoxy)acetonitrile

- 2-(4-Methyl-2-formylphenoxy)acetonitrile

- 2-(4-Nitro-2-formylphenoxy)acetonitrile

Uniqueness

2-(4-Chloro-2-formylphenoxy)acetonitrile is unique due to the presence of both a chloro and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The chloro group can participate in substitution reactions, while the formyl group can undergo oxidation or reduction, providing versatility in synthetic transformations.

Biologische Aktivität

2-(4-Chloro-2-formylphenoxy)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN. Its structure features a chloro-substituted phenyl group linked to an acetonitrile moiety via an ether bond. This unique structure may contribute to its biological efficacy.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects on cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antibacterial properties. For example, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 18 (Ciprofloxacin) |

| Staphylococcus aureus | 17 | 20 (Penicillin) |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable study assessed its effects on human cancer cell lines, revealing significant antiproliferative activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated:

| Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) |

|---|---|---|

| HeLa | 25 | 15 |

| MCF-7 | 30 | 12 |

| A549 | 22 | 10 |

The IC50 values indicate that while the compound shows promise, it is less potent than doxorubicin, a widely used chemotherapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability in pathogenic organisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation could contribute to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.